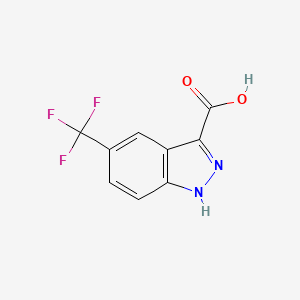

5-(trifluoromethyl)-1H-indazole-3-carboxylic acid

Description

5-(Trifluoromethyl)-1H-indazole-3-carboxylic acid (C₉H₅F₃N₂O₂) is a heterocyclic compound featuring an indazole core substituted with a trifluoromethyl (-CF₃) group at the 5-position and a carboxylic acid (-COOH) group at the 3-position. Its molecular structure (SMILES: C1=CC2=C(C=C1C(F)(F)F)C(=NN2)C(=O)O) and InChIKey (KEIWGKWVIMXMQT-UHFFFAOYSA-N) highlight its unique electronic and steric properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid moiety enables hydrogen bonding and salt formation, influencing solubility and crystallinity .

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-2-6-5(3-4)7(8(15)16)14-13-6/h1-3H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIWGKWVIMXMQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=NN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires the use of specific catalysts and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

5-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is widely recognized as a crucial building block in the synthesis of novel pharmaceuticals. Its trifluoromethyl group enhances the bioactivity of drug candidates, making it particularly valuable in the development of anti-inflammatory and anticancer agents. Research has demonstrated that compounds containing this moiety exhibit improved potency and selectivity against specific biological targets.

Case Study: Anticancer Activity

A study investigating the anticancer properties of derivatives of this compound revealed significant activity against various cancer cell lines. The synthesis of these derivatives allowed researchers to evaluate structure-activity relationships (SAR) that could lead to more effective therapeutic agents .

Agricultural Chemicals

Enhancement of Crop Protection Products

In agricultural chemistry, this compound is utilized to formulate agrochemicals. Its incorporation into crop protection products has been shown to improve efficacy against pests and diseases, contributing to increased agricultural yields.

Research Findings

Studies have indicated that formulations containing this compound can provide enhanced protection against common agricultural pathogens, thereby reducing the need for higher quantities of traditional pesticides .

Biochemical Research

Tool for Enzyme Activity Studies

Researchers frequently employ this compound in biochemical assays to study enzyme activities and receptor interactions. Its unique chemical structure allows for specific interactions with biological molecules, facilitating the investigation of various biological processes.

Application in Docking Studies

In silico docking studies have been conducted to predict the binding affinities of this compound with different enzymes, providing insights into its potential as an enzyme inhibitor or modulator .

Material Science

Development of Advanced Materials

The compound is also explored for its potential in material science, particularly in creating advanced polymers with enhanced thermal and chemical resistance. Its trifluoromethyl group imparts unique properties that can be advantageous in various industrial applications.

Material Properties Analysis

Research has shown that materials synthesized using this compound exhibit improved stability under harsh conditions, making them suitable for use in high-performance applications .

Diagnostic Applications

Use in Diagnostic Reagents

this compound is being investigated for its role in developing sensitive diagnostic reagents. Its ability to interact with specific biological targets makes it a candidate for use in clinical laboratories for disease detection.

Potential Impact on Clinical Diagnostics

The ongoing research aims to establish protocols that utilize this compound in assays designed for early detection of diseases, potentially improving patient outcomes through timely diagnosis .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for anti-inflammatory and anticancer drugs; significant activity against cancer cells |

| Agricultural Chemicals | Enhances efficacy of agrochemicals; improves crop protection |

| Biochemical Research | Tool for studying enzyme activities; used in docking studies |

| Material Science | Development of advanced materials with enhanced properties |

| Diagnostic Applications | Potential use in sensitive diagnostic reagents for clinical laboratories |

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Trifluoromethyl vs. Other Halogenated Substituents

- Similarity score: 0.97 .

- 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide (CAS 1203-98-1): The hydrazide (-CONHNH₂) group replaces -COOH, diminishing hydrogen-bonding capacity but introducing nucleophilic reactivity. Molecular formula: C₈H₇FN₄O .

- 5-Methoxy-1H-indazole-3-carboxylic acid (CID 90417-53-1): A methoxy (-OCH₃) group at the 5-position increases electron-donating effects, contrasting with -CF₃’s electron-withdrawing nature. Similarity score: 0.90 .

Positional Isomerism

- 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid (CAS 1374258-59-9): The -CF₃ and -COOH groups switch positions (3 vs. 5), affecting molecular polarity and intermolecular interactions. Molecular weight: 230.14 g/mol .

Functional Group Modifications

Carboxylic Acid Derivatives

- Methyl 5-(Trifluoromethoxy)-1H-indazole-3-carboxylate (CID 932041-12-8): Esterification of -COOH to -COOCH₃ reduces acidity and improves membrane permeability. Purity: 95% .

- Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate : Incorporation of a boronate ester enables Suzuki-Miyaura cross-coupling reactions, useful in synthetic chemistry .

Heterocyclic Analogues

Table 1. Substituent and Positional Comparisons

Table 2. Functional Group Derivatives

Biological Activity

5-(Trifluoromethyl)-1H-indazole-3-carboxylic acid (TFMI) is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of TFMI, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

TFMI is characterized by the presence of a trifluoromethyl group at the 5-position and a carboxylic acid functional group at the 3-position of the indazole ring. The molecular formula for TFMI is . Its unique structure contributes to its biological properties, making it a subject of various pharmacological studies.

TFMI has been shown to interact with multiple biological targets, leading to various pharmacological effects:

- Inhibition of Kinases : Studies have indicated that TFMI exhibits potent inhibitory activity against several kinases, which are crucial in cell signaling pathways. For example, it has been reported to inhibit fibroblast growth factor receptors (FGFRs) with IC50 values below 4.1 nM for FGFR1 and 2.0 ± 0.8 nM for FGFR2 .

- Antiproliferative Effects : TFMI has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, it showed an IC50 value of 25.3 ± 4.6 nM against KG1 cell lines and 77.4 ± 6.2 nM against SNU16 cell lines .

- Modulation of Ion Channels : The compound has also been investigated for its potential as a modulator of ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR). It was found to enhance CFTR-mediated ion flux, indicating its role as a potentiator .

In Vitro Studies

Several studies have evaluated the biological activity of TFMI in vitro:

- Cell Line Studies : TFMI was tested on various cancer cell lines, including non-small cell lung cancer (NSCLC) models. It exhibited strong antiproliferative effects without significant toxicity, particularly against EGFR mutant-driven NSCLC cell lines .

- Enzymatic Assays : In enzymatic assays, TFMI demonstrated high selectivity and potency against specific kinases involved in cancer progression. For example, it inhibited Aurora kinases with IC50 values as low as 0.026 μM .

Case Studies

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of TFMI revealed that it effectively inhibited tumor growth in xenograft models derived from human cancer cell lines. The compound not only reduced tumor size but also improved survival rates in treated animals compared to controls.

Case Study 2: CFTR Modulation

In research exploring CFTR modulation, TFMI was shown to significantly increase ion transport in patient-derived bronchial epithelial cells, suggesting its potential therapeutic application in cystic fibrosis .

Data Summary

The following table summarizes key findings from various studies on TFMI:

| Study Focus | Target | IC50 Value (nM) | Notes |

|---|---|---|---|

| FGFR1 Inhibition | FGFR1 | < 4.1 | Potent inhibitor |

| FGFR2 Inhibition | FGFR2 | 2.0 ± 0.8 | Strong enzymatic inhibition |

| Antiproliferative Effects | KG1 Cell Lines | 25.3 ± 4.6 | Significant growth inhibition |

| Antiproliferative Effects | SNU16 Cell Lines | 77.4 ± 6.2 | Effective against gastric cancer cells |

| CFTR Modulation | CFTR | N/A | Potentiated ion flux in epithelial cells |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid, and what methodological considerations are critical for optimizing yield?

- Answer : Synthesis often involves condensation reactions under acidic or basic conditions. For example, analogous indazole-carboxylic acid derivatives are synthesized via refluxing 3-formyl-1H-indole-2-carboxylic acid with sodium acetate and acetic acid, followed by crystallization and purification . Key considerations include:

- Reagent stoichiometry : Maintaining a 1:1 molar ratio of reactants to minimize side products.

- Temperature control : Reflux conditions (e.g., 3–5 hours in acetic acid) ensure complete cyclization.

- Purification : Recrystallization from DMF/acetic acid mixtures improves purity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Answer : Use a combination of:

- High-performance liquid chromatography (HPLC) : To confirm >97% purity (common for trifluoromethylated indazoles) .

- Nuclear magnetic resonance (NMR) : and NMR to verify trifluoromethyl group positioning and absence of protonation artifacts.

- Mass spectrometry (MS) : Exact mass determination (e.g., molecular weight 230.14 g/mol) ensures correct molecular formula .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving hydrogen bonding patterns in this compound?

- Answer :

- Single-crystal X-ray diffraction (SCXRD) : Use SHELX software (e.g., SHELXL for refinement) to model hydrogen bonds. The trifluoromethyl group’s electron-withdrawing nature may influence bond lengths and angles .

- Graph set analysis : Apply Etter’s formalism to classify hydrogen bond motifs (e.g., or patterns) and correlate them with supramolecular assembly .

- Example : In analogous structures, carboxylic acid groups form dimeric hydrogen bonds with O–H···O distances of ~2.6 Å .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in medicinal chemistry applications?

- Answer :

- Electron-withdrawing effects : The CF group lowers pKa of the carboxylic acid (enhancing bioavailability) and stabilizes adjacent transition states in nucleophilic reactions.

- Bioisosteric replacement : CF mimics methyl or hydroxyl groups while improving metabolic stability. For example, trifluoromethylated indazoles show enhanced binding to kinase targets due to hydrophobic interactions .

- Table : Comparative pKa values for substituted indazoles:

| Substituent | pKa (Carboxylic Acid) |

|---|---|

| -CF | ~2.8–3.2 |

| -CH | ~4.1–4.5 |

Q. What computational methods are effective for predicting the compound’s solubility and intermolecular interactions?

- Answer :

- Density functional theory (DFT) : Calculate electrostatic potential surfaces to identify H-bond donor/acceptor sites.

- Molecular dynamics (MD) simulations : Model solvation free energy in polar solvents (e.g., water, DMSO) using parameters like XLogP3 (~2.4 for similar compounds) .

- COnductor-like Screening MOdel (COSMO-RS) : Predict solubility limits based on partition coefficients and solvent polarity .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for trifluoromethyl-indazole derivatives: How should researchers validate experimental data?

- Example : Some sources report melting points for analogous compounds as 113–115°C vs. 248°C .

- Resolution :

- Polymorphism screening : Use differential scanning calorimetry (DSC) to detect multiple crystalline forms.

- Sample purity : Impurities (e.g., residual solvents) depress melting points; repeat synthesis with rigorous drying .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.